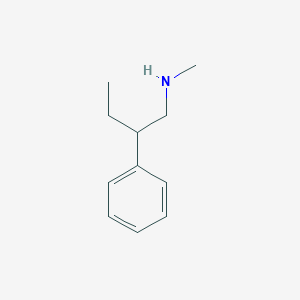

Methyl(2-phenylbutyl)amine

Description

Significance in Contemporary Chemical and Biological Sciences

In modern chemical science, Methyl(2-phenylbutyl)amine is primarily recognized as a chiral building block and a resolving agent in asymmetric synthesis. Its ability to separate racemic mixtures (mixtures containing equal amounts of both enantiomers) is crucial for the production of enantiomerically pure pharmaceuticals. The (S)-enantiomer, in particular, has demonstrated high efficiency in the optical resolution of racemic carboxylic acids, which are common in many drug classes. acs.orgacs.orgresearchgate.net

Key Research Applications:

Pharmaceutical Synthesis: It is instrumental in resolving racemic non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), ketoprofen, and naproxen (B1676952), achieving high enantiomeric excess. acs.orgacs.orgresearchgate.net It also serves as an intermediate in the synthesis of optically active flurbiprofen. chemicalbook.comguidechem.com

Chiral Ligand: It is used as a chiral ligand in asymmetric catalysis for the synthesis of various biologically active compounds.

Biomarker and Chemical Probe: Its distinct structure presents potential for its use as a biomarker or a chemical probe to investigate specific biochemical reactions and metabolic pathways.

Neuroscience Research: Research indicates that the compound may modulate neurotransmitter systems, with some studies suggesting potential for enhancing cognitive functions. This has positioned it as a compound of interest for developing drugs targeting neurological disorders.

The table below summarizes the resolution of various racemic carboxylic acids using (S)-3-Methyl-2-phenylbutylamine, as documented in academic literature.

| Racemic Carboxylic Acid | Resolved Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |

| Ibuprofen | (S)-Ibuprofen | 98.7% | 39.8% | acs.orgacs.orgresearchgate.net |

| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% | acs.orgacs.orgresearchgate.net |

| Naproxen | (S)-Naproxen | 99.2% | 35.1% | acs.orgacs.orgresearchgate.net |

| 2-hydroxy-4-phenylbutanoic acid (HPBA) | (R)-HPBA | 99% | 34.4% | acs.orgresearchgate.net |

| 2-benzylsuccinic acid (BSA) | (S)-BSA | 99% | 32.2% | acs.orgresearchgate.net |

Historical Context and Evolution of Research on Phenylbutylamine Derivatives

The study of phenylbutylamine derivatives is rooted in the broader history of amine chemistry. The specific development of chiral amines like this compound gained momentum in the mid-20th century, driven by the need for effective methods to resolve racemic mixtures in the pharmaceutical industry.

Timeline of Key Developments:

1930s: The foundational work on N-alkylation of phenethylamine (B48288) derivatives by researchers like Carothers laid the groundwork for later synthetic optimizations.

1980s: More efficient production methods emerged, utilizing reagents like sodium cyanoborohydride or catalytic hydrogenation for reductive amination of ketones.

1988: A patent was filed by Knoll Pharmaceuticals for the related compound N,α-diethylphenethylamine (N,α-DEPEA), claiming psychoactive effects, though it was never developed into a medicine. researchgate.net

1999: A significant advancement came with a Japanese patent that detailed a stereoselective synthesis of enantiopure 3-methyl-2-phenylbutylamine, highlighting its stability and scalability.

2002: A study by Chikusa et al. was published, demonstrating the versatility of (S)-3-methyl-2-phenylbutylamine as a resolving agent for important racemic carboxylic acids like ibuprofen and naproxen, which solidified its role in pharmaceutical manufacturing processes. acs.orgacs.org

2010s: Research interest extended to other phenylbutylamine derivatives, such as N,α-diethylphenethylamine (N,α-DEPEA), which was identified in dietary supplements, prompting studies into its neurochemical and cardiovascular effects. researchgate.netnsf.orgnih.govnih.gov

The evolution of research on these compounds highlights a continuous progression from fundamental synthetic chemistry to sophisticated applications in asymmetric synthesis and investigations into their biological activities. The development of phenylbutylamine derivatives showcases the interplay between academic research and industrial application, particularly in the quest for chirally pure and effective pharmaceuticals.

Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N-methyl-2-phenylbutan-1-amine |

InChI |

InChI=1S/C11H17N/c1-3-10(9-12-2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |

InChI Key |

XLBPZPVJGDFUMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CNC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Preparation of Methyl 2 Phenylbutyl Amine

Established Synthetic Pathways

Established synthetic routes provide reliable and well-documented methods for the preparation of Methyl(2-phenylbutyl)amine. These pathways often involve the formation of the core amine structure from readily available precursors like aldehydes, ketones, or nitriles.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This process involves the reaction of a carbonyl compound, in this case, 2-phenylbutanal (B1594068), with a primary amine, methylamine (B109427). The reaction proceeds in two main steps: the initial formation of an imine intermediate through nucleophilic addition, followed by the reduction of the C=N double bond to form the final secondary amine.

Step 1: Imine Formation: 2-phenylbutanal reacts with methylamine to form the corresponding N-methyl-2-phenylbutylimine. This is typically an equilibrium reaction.

Step 2: Reduction: The imine is reduced in situ to this compound.

A variety of reducing agents can be employed for this transformation, each with its own advantages. Common laboratory-scale reagents are milder hydride donors that selectively reduce the imine in the presence of the starting aldehyde.

| Reducing Agent | Typical Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, room temperature | A common and cost-effective reagent. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH | Selective for imines over carbonyls, allowing for a one-pot reaction. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane, room temperature | A mild and effective reagent, often used for its selectivity and less toxic byproducts compared to NaBH₃CN. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C or Ni catalyst, pressure | An atom-economical "green" method suitable for industrial scale, though it may require more specialized equipment. |

This pathway produces a racemic mixture of this compound, as the initial 2-phenylbutanal is prochiral and the reduction of the imine occurs without stereochemical control.

Synthesis via Nitrile Precursors

Another classical approach to synthesizing amines involves the use of nitrile precursors. For this compound, the synthesis would begin with 2-phenylbutanenitrile (B1582627). This pathway typically involves two distinct chemical transformations: the reduction of the nitrile group to a primary amine, followed by N-alkylation to introduce the methyl group.

A plausible synthetic sequence is:

Nitrile Reduction: 2-phenylbutanenitrile is reduced to the primary amine, 2-phenylbutylamine. This is a robust transformation that can be achieved with strong reducing agents.

N-Methylation: The resulting 2-phenylbutylamine is then methylated to yield the final product. Care must be taken during this step to avoid over-alkylation, which would produce the tertiary amine and quaternary ammonium (B1175870) salt.

| Step | Reagent | Purpose |

| Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) followed by water workup | A powerful reducing agent that efficiently converts nitriles to primary amines. |

| Catalytic Hydrogenation (H₂/Raney Ni) | An alternative reduction method, often used in industrial settings. | |

| N-Methylation | Methyl iodide (CH₃I) with a weak base | A standard Sₙ2 reaction. Using a limited amount of the alkylating agent helps control the degree of methylation. |

| Reductive amination with formaldehyde (B43269) and a reducing agent (Eschweiler–Clarke reaction) | A classic method for exhaustive methylation that can be controlled to favor mono-methylation. |

This route, similar to direct reductive amination, results in a racemic product that requires subsequent resolution if a single enantiomer is desired. A patent for a related compound demonstrates the utility of nitrile precursors in forming complex amine structures, involving steps like hydrolysis and rearrangement before a final hydrogenation step.

Asymmetric Hydrogenation Routes for Chiral Enantiomers

Asymmetric hydrogenation has become one of the most powerful and atom-economical methods for producing enantiomerically enriched compounds, including chiral amines. This strategy involves the direct hydrogenation of a prochiral unsaturated precursor, such as an enamine or an imine, using a chiral transition metal catalyst. The catalyst, typically based on rhodium or ruthenium complexed with a chiral ligand, orchestrates the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

For the synthesis of a specific enantiomer of this compound, a precursor like N-(2-phenylbutylidene)methanamine would be hydrogenated. The choice of the metal and the chiral ligand is critical for achieving high enantioselectivity (expressed as enantiomeric excess, ee).

| Catalyst System | Precursor Type | Potential Outcome |

| Rhodium-DIPAMP | Imine | High ee for certain substrates, historically significant in amino acid synthesis. |

| Rhodium-DuPhos | Imine/Enamine | Excellent enantioselectivity for a wide range of substrates. |

| Ruthenium-BINAP | Imine/Enamine | A versatile catalyst system known for its high efficiency and selectivity in hydrogenating various functional groups. |

The development of these catalytic systems allows for the direct synthesis of chiral amines, bypassing the need for protecting groups or subsequent resolution steps, making it a highly efficient and "green" synthetic strategy.

Enantioselective Synthesis Approaches

To obtain optically pure enantiomers of this compound, specialized enantioselective methods are required. These advanced techniques utilize either chiral catalysts or enzymes to control the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Transformations (e.g., rhodium or ruthenium catalysts)

The asymmetric synthesis of chiral amines is a major focus of modern organic chemistry, with rhodium and ruthenium catalysts at the forefront. These transformations extend beyond simple hydrogenation to include transfer hydrogenation and direct asymmetric reductive amination.

Asymmetric Hydrogenation: As described previously, catalysts derived from metals like rhodium and ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos, Skewphos) are highly effective. For instance, a rhodium complex with a chiral bisphosphine-thiourea ligand has been shown to effectively catalyze the asymmetric hydrogenation of unprotected N-H imines, achieving high yields and enantioselectivities up to 95% ee. Such a system could be applied to the imine formed between 2-phenylbutanal and methylamine.

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, instead of gaseous hydrogen. Ruthenium catalysts, particularly those with chiral diamine ligands (e.g., TsDPEN), are exceptionally effective for this transformation. The reaction is often operationally simpler than high-pressure hydrogenation.

Direct Asymmetric Reductive Amination (DARA): This is arguably the most direct route, combining the carbonyl compound (2-phenylbutanal), the amine source (ammonia or methylamine), and a hydrogen source in the presence of a chiral catalyst to directly produce the chiral amine. Recent advancements have led to the development of ruthenium catalysts capable of facilitating DARA to yield chiral primary amines, which could then be methylated.

| Catalyst Type | Ligand Example | Transformation | Typical Enantioselectivity |

| Rhodium | (2S,4S)-ptbp-skewphos | Asymmetric Hydrogenation | >95% ee |

| Rhodium | Chiral Bisaminophosphine | Asymmetric Hydrogenation | High ee |

| Ruthenium | (R)-BINAP | Asymmetric Hydrogenation / DARA | High ee |

| Ruthenium | (1S,2R)-1-Amino-2-indanol | Asymmetric Transfer Hydrogenation | Up to 82% ee |

Enzymatic Resolution Techniques (e.g., using lipases, ω-transaminases)

Biocatalysis offers a powerful and environmentally friendly alternative for producing enantiopure amines under mild conditions. Enzymes, with their inherent chirality, can exhibit exquisite selectivity.

Lipase-Catalyzed Kinetic Resolution: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other. Lipases are commonly used to resolve racemic amines through enantioselective acylation. In a typical procedure, racemic this compound would be treated with an acyl donor (e.g., ethyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The lipase would selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated. This method is widely applicable but is limited to a maximum theoretical yield of 50% for a single enantiomer.

ω-Transaminase (ω-TA) Techniques: ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. They can be used in two primary ways to access chiral amines:

Kinetic Resolution: A racemic mixture of a primary amine (e.g., 2-phenylbutylamine) can be resolved using an (R)- or (S)-selective ω-TA. The enzyme selectively converts one enantiomer into the corresponding ketone (phenyl-2-butanone) while leaving the other enantiomer untouched. The remaining enantiomerically pure amine can then be isolated and subsequently methylated.

Asymmetric Synthesis: This is a more atom-economical approach where a prochiral ketone (phenyl-2-butanone) is directly converted into a single enantiomer of the corresponding primary amine (2-phenylbutylamine) using an ω-TA and an amino donor like isopropylamine (B41738) or L-alanine. The resulting chiral primary amine is then methylated to give the final product. This method can achieve theoretical yields of up to 100% with very high enantiomeric excess.

| Enzyme | Method | Substrate | Product |

| Lipase (e.g., CALB) | Kinetic Resolution | Racemic this compound | (R)-N-acetyl-Methyl(2-phenylbutyl)amine + (S)-Methyl(2-phenylbutyl)amine |

| ω-Transaminase | Kinetic Resolution | Racemic 2-phenylbutylamine | (S)-2-phenylbutylamine + Phenyl-2-butanone |

| ω-Transaminase | Asymmetric Synthesis | Phenyl-2-butanone | (S)- or (R)-2-phenylbutylamine |

Kinetic Resolution Methods

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This process can be achieved through both enzymatic and non-enzymatic approaches.

Enzymatic Kinetic Resolution (EKR)

Enzymatic methods are highly valued for their exceptional selectivity under mild reaction conditions. Lipases are commonly employed to catalyze the enantioselective acylation of racemic amines or their precursor alcohols. In a typical EKR of a precursor like (±)-2-phenylbutan-1-ol, one enantiomer is selectively acylated by the enzyme, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. The efficiency of this resolution is highly dependent on the choice of enzyme, acyl donor, solvent, and temperature.

For instance, studies on the resolution of similar secondary alcohols have demonstrated that enzymes like Candida antarctica lipase B (CAL-B) can achieve excellent results. The progress of the reaction is monitored to reach approximately 50% conversion, which theoretically yields both the acylated product and the remaining starting material with high enantiomeric excess (ee).

Table 1: Illustrative Effect of Reaction Time on Enzymatic Kinetic Resolution Catalyzed by CAL-B Data modeled after typical EKR results for secondary alcohols.

| Entry | Reaction Time (hours) | Conversion (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Excess (ee) of Product (%) | Enantioselectivity (E) |

| 1 | 12 | 47 | 88 | >99 | >200 |

| 2 | 24 | 50 | >99 | >99 | >200 |

| 3 | 48 | 53 | 95 | 95 | >200 |

Non-Enzymatic Kinetic Resolution

Non-enzymatic kinetic resolution utilizes chiral chemical catalysts to achieve enantioselective transformations. Chiral phosphoric acids, for example, have been successfully used in the kinetic resolution of N-aryl β-amino alcohols through asymmetric amination reactions. Similarly, amidine-based catalysts have proven effective for the enantioselective acylation of racemic benzylic, allylic, and propargylic secondary alcohols, offering a viable alternative to enzymatic methods. These catalysts create a chiral environment that favors the reaction of one enantiomer over the other, enabling their separation.

Asymmetric Induction in Multi-Step Synthetic Sequences (e.g., Johnson-Claisen rearrangement)

Asymmetric induction involves the use of a chiral center already present in a molecule to influence the creation of a new stereocenter during a chemical reaction. The Johnson-Claisen rearrangement is a classic example of a -sigmatropic rearrangement that can be employed in a multi-step synthesis to establish chirality with high stereocontrol.

This reaction involves heating an allylic alcohol with an orthoester in the presence of a weak acid catalyst, such as propionic acid, to produce a γ,δ-unsaturated ester. The reaction proceeds through a concerted, intramolecular mechanism involving a highly ordered, chair-like six-membered transition state.

If the starting allylic alcohol is enantiomerically pure, its stereocenter directs the formation of the new chiral center in the product. The geometry of the double bond and the conformation of the transition state determine the stereochemistry of the resulting γ,δ-unsaturated ester. This ester can then serve as a versatile intermediate, which can be further transformed through established chemical reactions (e.g., reduction, amination) into the target chiral amine, this compound, thereby transferring the initial chirality through the synthetic sequence. While this rearrangement often requires high temperatures (100–200 °C), the use of microwave-assisted heating has been shown to significantly increase reaction rates and yields.

Diastereomeric Salt Formation and Crystallization for Chiral Resolution

The most widely used method for resolving racemic mixtures on an industrial scale is the formation of diastereomeric salts. This technique is particularly relevant for the synthesis of this compound as its immediate precursor, 2-phenylbutyric acid, can be efficiently resolved using this method.

The core principle involves reacting a racemic acid or base with an enantiomerically pure resolving agent (a chiral base or acid, respectively). This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility in a given solvent system, they can be separated by fractional crystallization. One diastereomer preferentially crystallizes from the solution, while the other remains dissolved. After separation by filtration, the pure enantiomer is recovered by treating the salt with an acid or base to remove the resolving agent.

The resolution of (±)-2-phenylbutyric acid has been successfully achieved using chiral amino alcohols derived from natural amino acids like phenylalanine and phenylglycine. The choice of resolving agent and crystallization solvent is critical for achieving high efficiency.

Table 2: Resolution of (±)-2-Phenylbutyric Acid with Chiral Amino Alcohols Data sourced from a study on the resolution of 2-phenylbutyric acid.

| Resolving Agent Derivative | Base Amino Acid | Resolving Agent Structure | Efficiency (S-value)* |

| Phenyl | Phenylglycine | (S)-(-)-2-Amino-1,1,2-triphenylethanol | Moderate |

| 4-Tolyl | Phenylglycine | (S)-(-)-2-Amino-1,1-bis(4-tolyl)-2-phenylethanol | ~0.9 (High) |

| 4-Anisyl | Phenylglycine | (S)-(-)-2-Amino-1,1-bis(4-anisyl)-2-phenylethanol | ~0.9 (High) |

| Benzyl | Phenylalanine | (S)-(+)-2-Amino-3-phenyl-1,1-diphenyl-1-propanol | Good |

| Phenyl | Phenylalanine | (S)-(+)-2-Amino-1,1,3-triphenyl-1-propanol | Good |

*The S-value represents resolution efficiency, calculated as 2 × yield × ee.

Commonly used chiral resolving agents for acids include bases like 1-phenylethylamine, while chiral acids like tartaric acid are frequently used to resolve racemic amines.

Optimization of Reaction Conditions for Yield and Enantiomeric Excess

To develop a practical and efficient synthesis, reaction conditions must be systematically optimized to maximize both the chemical yield and the enantiomeric excess of the desired product. Key parameters that are typically investigated include the solvent, temperature, catalyst or reagent concentration, and reaction time.

Solvent: The choice of solvent can dramatically influence a reaction's outcome. Different solvents can affect reaction rates, catalyst stability, and the solubility of intermediates, thereby impacting yield and enantioselectivity. For instance, in asymmetric conjugate additions, switching the solvent from toluene (B28343) to diethyl ether or tetrahydrofuran (B95107) has been shown to strongly improve enantioselectivity.

Temperature: Temperature is a critical factor, especially in asymmetric synthesis. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer, although it may also decrease the reaction rate. Finding the optimal balance is crucial.

Catalyst and Reagents: The nature and amount of the catalyst or resolving agent are paramount. Screening a library of catalysts or resolving agents is a common strategy to identify the most effective one for a specific transformation.

Reaction Time: The duration of the reaction must be optimized. Insufficient time leads to low conversion, while excessively long times can result in the formation of byproducts or potential racemization of the product, thus reducing both yield and enantiomeric purity.

A systematic approach, often employing Design of Experiments (DoE), allows for the efficient exploration of these parameters to identify the optimal conditions that provide the target compound in high yield and with excellent enantiomeric purity (often >99% ee).

Table 3: Illustrative Effect of Solvent and Temperature on Reaction Yield Data modeled after general studies on reaction optimization.

| Entry | Solvent | Temperature | Yield (%) |

| 1 | Water | Room Temp. | Trace |

| 2 | Methanol | Room Temp. | Trace |

| 3 | Ethanol | Room Temp. | Trace |

| 4 | Water | Reflux | 10 |

| 5 | Methanol | Reflux | 25 |

| 6 | Ethanol | Reflux | 82 |

Chirality and Stereochemistry of Methyl 2 Phenylbutyl Amine

Importance of Enantiomeric Purity in Chemical and Biological Studies

The chirality of molecules is a cornerstone of biology, as living organisms are composed of and interact with chiral molecules like proteins and nucleic acids in highly specific ways. hims-biocat.euopenaccessgovernment.org Consequently, the enantiomers of a chiral compound can exhibit vastly different biological activities. nih.govasianpubs.org Often, a desired therapeutic effect is associated with only one enantiomer, while the other may be less active, inactive, or even cause adverse effects. openaccessgovernment.org A tragic historical example is the drug Thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, causing severe birth defects. openaccessgovernment.org

This principle underscores the critical importance of enantiomeric purity in both chemical and biological research. bohrium.com For pharmaceuticals, agrochemicals, and other biologically active compounds, producing a single, pure enantiomer is often mandatory to ensure safety and efficacy. hims-biocat.euopenaccessgovernment.org In chemical synthesis, enantiomerically pure chiral amines are invaluable as intermediates and building blocks for constructing complex molecules with specific stereochemical requirements. a2bchem.com The use of an enantiomerically pure compound avoids the "isomeric ballast" of the less active enantiomer, leading to more precise pharmacological outcomes and potentially reducing the required dose. nih.gov

Stereochemical Characterization Methodologies

Determining the enantiomeric purity and the absolute configuration of a chiral compound is essential. bohrium.com Various analytical techniques are employed for this purpose.

Circular Dichroism (CD) Spectroscopy: This technique is a powerful method for assigning the absolute configuration of chiral molecules. semanticscholar.orgresearchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. To assign the absolute configuration, the experimental CD spectrum of an enantiomer is compared with a theoretically calculated spectrum for a known configuration (e.g., R or S). semanticscholar.orgresearchgate.net A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry. semanticscholar.org

Other methodologies for stereochemical analysis include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for determining the optical purity or enantiomeric excess (e.e.) of a sample. It involves using a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and elute at different times. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents can induce chemical shift differences between them. An efficient protocol involves converting the amine into a fluorinated amide and mixing it with a chiral cationic cobalt(III) complex. The resulting diastereomeric interactions lead to separate baseline peaks for each enantiomer in the ¹⁹F NMR spectrum, allowing for the determination of both enantiomeric excess and absolute configuration. bohrium.com

Strategies for Controlling Stereoselectivity in Synthesis

Achieving high enantioselectivity is a primary goal in the synthesis of chiral compounds. Several strategies have been developed to produce specific enantiomers of amines like Methyl(2-phenylbutyl)amine.

Asymmetric Hydrogenation: One of the most direct and efficient methods for preparing valuable α-chiral amines is the asymmetric hydrogenation of prochiral imines. acs.org This process involves reducing the carbon-nitrogen double bond of an imine using hydrogen gas in the presence of a chiral transition metal catalyst, often based on iridium, rhodium, or ruthenium. The catalyst's chiral ligands direct the hydrogen addition to one face of the imine, preferentially forming one enantiomer of the resulting amine. acs.org This method is widely used due to its high efficiency and potential for achieving excellent enantiomeric excess.

Chiral Resolution via Diastereomeric Salt Formation: This classical method involves resolving a racemic mixture (a 1:1 mixture of both enantiomers) of the target compound. For a racemic amine, a single enantiomer of a chiral acid is added to form diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the desired amine enantiomer can be recovered by treating the salt with a base.

Conversely, enantiomerically pure this compound itself is a valuable chiral resolving agent. For instance, (S)-3-methyl-2-phenylbutylamine has been successfully used to resolve racemic mixtures of important non-steroidal anti-inflammatory drugs (NSAIDs) and other key pharmaceutical intermediates. acs.org

| Racemic Carboxylic Acid | Recovered (S)-Enantiomer | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| Ibuprofen (B1674241) | (S)-Ibuprofen | 98.7% | 39.8% |

| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% |

| Naproxen (B1676952) | (S)-Naproxen | 99.2% | 35.1% |

Asymmetric Rearrangements: Specific synthetic routes can employ chiral auxiliaries or reagents to induce stereochemistry. The Johnson–Claisen rearrangement of enantiopure allylic alcohols is a key step in a synthetic procedure to prepare both (R)- and (S)-3-methyl-2-phenylbutylamine, creating molecules with a benzylic stereogenic carbon. researchgate.net

Applications in Organic and Medicinal Chemistry Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in asymmetric synthesis, serving as foundational structures upon which more complex chiral molecules can be built. (S)-3-Methyl-2-phenylbutylamine, as a readily available, optically pure amine, functions as an excellent chiral building block. Its stereogenic center can be incorporated into the carbon skeleton of a target molecule, thereby transferring its chirality to the new compound. This approach is crucial in the synthesis of pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect. The amine group provides a reactive handle for a variety of chemical transformations, allowing for its integration into diverse molecular architectures. Synthetic strategies can leverage this amine to construct key stereocenters in complex natural products and APIs, making it a valuable starting material in multi-step synthetic sequences.

Utility as a Resolving Agent for Chiral Carboxylic Acids

One of the most powerful applications of (S)-3-Methyl-2-phenylbutylamine is its use as a chiral resolving agent. This technique separates a racemic mixture of a chiral carboxylic acid into its individual enantiomers. The process involves the reaction of the racemic acid with the chiral amine to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the optically pure carboxylic acid and recover the resolving agent.

(S)-3-Methyl-2-phenylbutylamine has proven to be highly effective in the resolution of 2-arylpropanoic acids, a class of compounds that includes the precursors to several important non-steroidal anti-inflammatory drugs (NSAIDs). The (S)-enantiomers of drugs like ibuprofen (B1674241), ketoprofen, and naproxen (B1676952) are known to be significantly more active than their (R)-counterparts. Through diastereomeric salt formation with (S)-3-Methyl-2-phenylbutylamine, the biologically active (S)-enantiomers of these profens can be efficiently isolated with high enantiomeric purity.

The table below summarizes the research findings for the resolution of various 2-arylpropanoic acid racemates using (S)-3-Methyl-2-phenylbutylamine.

| Racemic Acid Precursor | Target Enantiomer | Enantiomeric Excess (ee) | Yield |

| Ibuprofen | (S)-Ibuprofen | 98.7% | 39.8% |

| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% |

| Naproxen | (S)-Naproxen | 99.2% | 35.1% |

The utility of (S)-3-Methyl-2-phenylbutylamine extends beyond the profen family. It is also a versatile agent for resolving other racemic carboxylic acids that are key intermediates in the synthesis of various pharmaceuticals. For instance, it has been successfully employed to obtain (R)-2-hydroxy-4-phenylbutanoic acid, a critical building block for angiotensin-converting enzyme (ACE) inhibitors such as benazepril. Additionally, it can resolve (S)-2-benzylsuccinic acid, an intermediate required for the synthesis of the hypoglycemic agent KAD-1229.

The table below details the resolution of these pharmaceutically significant chiral carboxylic acids.

| Racemic Acid | Target Enantiomer | Enantiomeric Excess (ee) | Yield |

| 2-Hydroxy-4-phenylbutanoic acid | (R)-2-hydroxy-4-phenylbutanoic acid | 99% | 34.4% |

| 2-Benzylsuccinic acid | (S)-2-benzylsuccinic acid | 99% | 32.2% |

Application as a Chiral Ligand in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. Chiral amines and their derivatives are often used to construct these ligands. The nitrogen atom can act as a coordinating heteroatom, and the chiral backbone of the amine induces enantioselectivity in the catalytic transformation. While the use of chiral amine-based ligands, such as phosphinooxazolines (PHOX ligands), is a well-established strategy in asymmetric catalysis, specific, widely-reported applications of methyl(2-phenylbutyl)amine itself as a chiral ligand in major catalytic processes are not extensively documented in the reviewed literature. However, its structural motifs are representative of those commonly found in successful chiral ligands, suggesting its potential for such applications.

Precursor in the Synthesis of Complex Organic Molecules and Active Pharmaceutical Ingredients

As a chiral building block and an effective resolving agent, this compound plays a crucial precursor role in the synthesis of complex organic molecules and APIs. By enabling the production of enantiomerically pure intermediates, it facilitates the total synthesis of drugs where stereochemistry is critical for efficacy and safety. For example, the resolution of (R)-2-hydroxy-4-phenylbutanoic acid is a key step in the manufacturing pathway of the ACE inhibitor benazepril. Similarly, obtaining optically pure (S)-2-benzylsuccinic acid is essential for synthesizing the antidiabetic drug KAD-1229. In these multi-step syntheses, the resolution step enabled by (S)-3-Methyl-2-phenylbutylamine is a critical point of stereochemical control, demonstrating its importance as an indirect precursor to the final active pharmaceutical ingredient.

Pharmacological Research and Molecular Interactions of Methyl 2 Phenylbutyl Amine

Investigation of Molecular Mechanisms of Action

The primary mechanism of action for Methyl(2-phenylbutyl)amine involves its function as a monoamine releasing agent, specifically targeting the transporters for catecholamines.

The principal biological targets of this compound are the presynaptic monoamine transporters responsible for the reuptake of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET). In vitro studies have demonstrated that MEPEA is an efficacious substrate for these transporter proteins. By binding to and being transported by DAT and NET, it induces a conformational change that results in the reverse transport, or efflux, of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.

Research comparing MEPEA to its parent compound, α-ethylphenethylamine (AEPEA), and the related N,α-diethylphenethylamine (DEPEA), shows that all are active at catecholamine transporters. While some related phenethylamines exhibit activity at the trace amine-associated receptor 1 (TAAR1), specific data on MEPEA's interaction with this receptor is not extensively detailed in the available literature. However, the related compound DEPEA was found to be a low-potency agonist of the rat TAAR1.

In the context of monoamine transporters, this compound acts as a substrate-type agonist, promoting the release of neurotransmitters. It does not function as an antagonist, which would block the transporter to prevent reuptake without inducing efflux. Studies confirm that MEPEA is a potent and fully efficacious releasing agent at both dopamine and norepinephrine transporters. This is in contrast to its N-ethylated counterpart, DEPEA, which displays fully efficacious release at NET but acts only as a weak partial releaser at DAT, with a maximal effect of about 40%. This demonstrates that MEPEA's agonistic action at the dopamine transporter is more robust than that of DEPEA.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is defined by its chemical structure, and comparisons with related phenethylamine (B48288) analogs reveal key principles of its structure-activity relationship (SAR).

The pharmacology of phenethylamines is highly dependent on substitutions at the alpha (α) carbon and the amino (N) group.

Alpha-Alkylation: The substitution of an ethyl group at the alpha position, as seen in MEPEA, distinguishes it from amphetamine (α-methylphenethylamine). Generally, α-ethylphenethylamine analogs are biologically active but are approximately 10-fold less potent than amphetamine in producing stimulant-like effects.

N-Alkylation: The size and nature of the alkyl group on the nitrogen atom significantly modulate activity at monoamine transporters.

MEPEA features an N-methyl group, contributing to its profile as a potent releaser at both DAT and NET.

Its primary amine counterpart, α-ethylphenethylamine (AEPEA), is also a releaser at catecholamine transporters.

Increasing the N-alkyl chain length from methyl (in MEPEA) to ethyl (in DEPEA) results in a marked decrease in efficacy as a dopamine releaser, with DEPEA acting only as a partial releaser at DAT.

Further increasing the alkyl chain length, as seen in N,α-dipropylphenethylamine (PPAP), can shift the mechanism away from that of a classical releasing agent towards a "catecholaminergic activity enhancer" (CAE), which enhances the impulse-driven release of neurotransmitters.

The following table summarizes the comparative activities of MEPEA and related compounds.

| Compound | α-Substitution | N-Substitution | Action at NET | Action at DAT |

| Amphetamine | Methyl | None (Primary Amine) | Potent Releaser | Potent Releaser |

| AEPEA | Ethyl | None (Primary Amine) | Releaser | Releaser |

| MEPEA | Ethyl | Methyl | Fully Efficacious Releaser | Fully Efficacious Releaser |

| DEPEA | Ethyl | Ethyl | Fully Efficacious Releaser | Weak Partial Releaser |

Data compiled from research findings.

The presence of a chiral center at the alpha-carbon of the phenethylamine backbone means that this compound exists as two distinct stereoisomers, or enantiomers. While specific research on the individual enantiomers of MEPEA is limited in the available literature, the profound impact of stereochemistry on the activity of phenethylamines is a well-established principle.

In biological systems, the three-dimensional shape of a molecule is critical for its interaction with chiral targets like receptors and transporters. The two enantiomers of a chiral drug can exhibit significant differences in their potency, efficacy, metabolism, and selectivity for biological targets. For many related compounds, one enantiomer is significantly more active than the other. For instance, in the related compound 1-phenyl-2-propylaminopentane (PPAP), the (–)-enantiomer is the more potent form. It is therefore highly probable that the enantiomers of this compound would also display different pharmacological activities.

Modulation of Neurotransmitter Systems

This compound primarily modulates the catecholaminergic neurotransmitter systems by increasing the extracellular concentrations of dopamine and norepinephrine. It functions as a releasing agent at both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with studies indicating a greater potency at NET compared to DAT.

This action leads to enhanced dopaminergic and noradrenergic neurotransmission. Monoaminergic systems are integral to the regulation of processes such as arousal, emotion, and certain types of memory. By amplifying catecholamine signaling, phenethylamine compounds can produce a range of central nervous system effects. The activity of MEPEA appears to be selective for catecholamine systems, a common trait for many amphetamine-like compounds which typically have much lower activity at the serotonin (B10506) transporter (SERT).

Explorations of Central Nervous System Effects (e.g., cognitive functions, calming effects)

There is a notable lack of specific research investigating the direct effects of this compound on cognitive functions or its potential calming effects. The central nervous system (CNS) activity of phenylethylamine derivatives is well-documented, with many compounds in this class exhibiting stimulant properties. These effects are often mediated through interactions with monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin. However, without dedicated neuropharmacological or behavioral studies on this compound, any discussion of its specific CNS effects, such as on cognition or mood, remains speculative.

Interaction with Trace Amine Receptors (e.g., hTAAR1)

The structural characteristics of this compound, as a phenylethylamine derivative, suggest a likely interaction with trace amine-associated receptors (TAARs), particularly the human trace amine-associated receptor 1 (hTAAR1). TAAR1 is a G protein-coupled receptor that responds to endogenous trace amines like β-phenylethylamine and tyramine, as well as to amphetamine-like psychostimulants. Activation of TAAR1 can modulate dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a significant target in psychopharmacology.

For context, the following table presents data for related phenylethylamine compounds and their interaction with TAAR1. It is important to note that these are not data for this compound itself.

| Compound | Receptor | Activity (EC50) |

| β-phenylethylamine | hTAAR1 | ~81 nM |

| Tyramine | hTAAR1 | ~316 nM |

| Methamphetamine | hTAAR1 | ~133 nM |

This table is for illustrative purposes to show the activity of related compounds at hTAAR1 and does not represent data for this compound.

Role as a Chemical Probe or Biomarker in Biological Systems

The unique structure of chiral amines like this compound has led to suggestions of their potential use as chemical probes or biomarkers. In theory, such compounds could be utilized to investigate specific biological processes.

There are no specific studies in the reviewed scientific literature that demonstrate the use of this compound to track biochemical reactions. The potential for such applications is based on the general principle that molecules with specific binding properties can be labeled (e.g., with radioisotopes) and used to trace their interactions within a biological system.

Similarly, there is a lack of research on the use of this compound as a tool for studying metabolic pathways. The metabolic fate of a compound can provide information about the enzymes and pathways involved in its biotransformation. Studies on the metabolism of structurally similar compounds, such as N-methyl-2-aminoindane, have identified hydroxylation and N-acetylation as key metabolic routes. It is plausible that this compound undergoes similar metabolic transformations, but without specific research, this remains an area for future investigation.

Metabolic Pathways and Biotransformation Studies

In Vitro Enzymatic Transformations of Methyl(2-phenylbutyl)amine

The in vitro enzymatic transformation of this compound, a chiral amine, is primarily characterized by oxidation and N-acylation reactions. These transformations are crucial in understanding its metabolic fate and potential as a precursor in pharmaceutical synthesis.

Oxidation reactions of this compound, particularly under acidic conditions, can lead to the formation of imines or nitriles through oxidative deamination. For instance, using a potent oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium can yield these products. Ozonolysis represents another oxidative pathway, which cleaves the carbon-nitrogen bond to form imine intermediates.

N-acylation is another significant enzymatic transformation. Arylalkylamine N-acyltransferases (AANATs), which are part of the GCN5-related N-acetyltransferase (GNAT) superfamily, catalyze the acyl-CoA-dependent N-acylation of various phenethylamines. nih.gov Studies on enzymes like Drosophila melanogaster AANATL2 have shown that it can accept a wide range of amine substrates, including those with variations in the spacer between the phenyl ring and the amine group, such as 4-phenylbutylamine. nih.gov This suggests that this compound would also be a substrate for such enzymes, leading to the formation of its N-acylated derivative. The amine's lone pair of electrons facilitates nucleophilic attacks, leading to reactions like alkylation and acylation under specific conditions.

Transaminases (TAs) are another class of enzymes that can act on phenylbutylamine derivatives. These pyridoxal-5'-phosphate (PLP)-dependent enzymes are capable of catalyzing the synthesis of chiral amines. researchgate.netmdpi.com While they are often used for the synthesis of chiral amines, their reverse reaction, deamination, can also occur. The substrate specificity of TAs can be broad, and they have been shown to act on various phenylalkylamines. researchgate.netrsc.org

The following table summarizes the key in vitro enzymatic transformations of this compound:

| Transformation Type | Enzyme/Reagent Class | Key Products | Reference |

| Oxidation | Potassium permanganate (KMnO₄) | Imines, Nitriles | |

| Oxidation | Ozone (O₃) | Imine intermediates | |

| N-Acylation | Arylalkylamine N-acyltransferases (AANATs) | N-acetylated derivatives | nih.gov |

| Deamination/Transamination | Transaminases (TAs) | Ketone corresponding to the amine | researchgate.netmdpi.com |

Comparative Analysis of Biotransformation Pathways of Related Phenylbutylamine Derivatives (e.g., citalopram (B1669093) metabolites)

The biotransformation of this compound can be understood by comparing it to structurally related phenylbutylamine derivatives, such as the metabolites of the antidepressant citalopram. hmdb.ca Citalopram undergoes extensive hepatic metabolism, primarily through N-demethylation, to form its main metabolites, desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT). drugbank.comfda.gov This process is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP2C19, CYP3A4, and to a lesser extent, CYP2D6. drugbank.comfda.govnih.gov

The key metabolic pathways for citalopram include:

N-demethylation: The sequential removal of methyl groups from the tertiary amine of citalopram. CYP2C19 and CYP3A4 are the main enzymes involved in the first N-demethylation to DCT, while CYP2D6 is involved in the further demethylation to DDCT. fda.govnih.gov

Oxidative deamination: The propionic acid derivative of citalopram is formed via the action of monoamine oxidase (MAO) enzymes (A and B) and aldehyde oxidase. drugbank.com

N-oxide formation: Citalopram can also be metabolized to citalopram N-oxide. drugbank.comheftpathology.com

Comparing these pathways to this compound, a secondary amine, we can anticipate analogous transformations. The N-methyl group of this compound would be susceptible to N-demethylation, likely by CYP enzymes, to yield 2-phenylbutylamine. Furthermore, oxidative deamination of the primary amine resulting from demethylation, or of the parent compound itself, could occur, leading to the formation of a ketone.

The following table provides a comparative analysis of the biotransformation pathways:

| Metabolic Pathway | Citalopram | Expected for this compound | Key Enzymes |

| N-Demethylation | Citalopram → Desmethylcitalopram (DCT) → Didesmethylcitalopram (DDCT) | This compound → 2-Phenylbutylamine | CYP2C19, CYP3A4, CYP2D6 drugbank.comnih.gov |

| Oxidative Deamination | Formation of a propionic acid derivative | Formation of a corresponding ketone | Monoamine Oxidase (MAO), Aldehyde Oxidase drugbank.com |

| N-Oxidation | Formation of Citalopram N-oxide | Formation of an N-oxide derivative | CYP enzymes, Flavin-containing monooxygenases (FMOs) |

The metabolites of citalopram, such as desmethylcitalopram, possess a phenylbutylamine structure and are known to have some, albeit weak, pharmacological activity. heftpathology.com This highlights the potential for metabolites of this compound to also be biologically active.

Preclinical Pharmacokinetic Research Considerations (in the context of drug development precursors)

When a compound like this compound is considered as a precursor in drug development, a thorough preclinical pharmacokinetic (PK) program is essential. porsolt.comallucent.com The primary goal of these studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound to predict its behavior in humans and to establish a safe and effective dosing range for potential clinical trials. porsolt.comtexilajournal.com

Key considerations for preclinical pharmacokinetic research include:

ADME Profiling: Comprehensive studies are needed to characterize how the compound is absorbed, distributed to various tissues, metabolized into other substances, and eliminated from the body. porsolt.com This involves both in vitro and in vivo models. researchgate.net

Species Selection: The choice of animal species for in vivo studies is critical. texilajournal.com Metabolic pathways can differ significantly between species, so it is important to select a species whose metabolic profile for the compound is as close as possible to that of humans. allucent.com For example, differences in CYP450 enzyme activity between dogs and humans can lead to different metabolite profiles and toxicities, as seen with citalopram. agriculturejournals.cz

In Vitro-In Vivo Correlation (IVIVC): Data from in vitro systems, such as liver microsomes and hepatocytes, are used to predict in vivo clearance and potential drug-drug interactions. researchgate.netresearchgate.net This helps in refining the design of in vivo studies.

Dose-Ranging Studies: These studies are conducted to understand the relationship between the administered dose and the resulting concentration of the drug in the body over time (exposure). allucent.com It is important to assess pharmacokinetics at both pharmacologically relevant doses and higher doses intended to assess toxicity. allucent.com

Metabolite Identification and Characterization: It is crucial to identify and quantify the major metabolites of the drug precursor. researchgate.net These metabolites may have their own pharmacological or toxicological effects that need to be evaluated.

Allometric Scaling: This technique uses pharmacokinetic data from multiple animal species to predict human pharmacokinetic parameters, such as clearance and volume of distribution. researchgate.net

The following table outlines the key stages and considerations in preclinical pharmacokinetic research for a drug precursor:

| Research Stage | Key Objectives | Methodologies | Key Considerations |

| In Vitro Metabolism | Determine metabolic stability, identify metabolizing enzymes, and predict major metabolites. | Liver microsomes, hepatocytes, recombinant enzymes. researchgate.net | Species differences in enzyme activity. allucent.com |

| In Vivo Pharmacokinetics | Characterize ADME properties in animal models, determine key PK parameters (e.g., clearance, half-life, bioavailability). | Studies in rodents and non-rodents (e.g., dogs, minipigs). porsolt.com | Selection of appropriate animal models, dose selection. allucent.comtexilajournal.com |

| Toxicokinetics (TK) | Relate drug exposure to toxicological findings in safety studies. | Integrated with toxicology studies. allucent.com | High doses may lead to non-linear pharmacokinetics. allucent.com |

| Human PK Prediction | Estimate human pharmacokinetic parameters and a safe starting dose for clinical trials. | Allometric scaling, PBPK (physiologically based pharmacokinetic) modeling. researchgate.net | Accuracy of prediction models. |

A successful preclinical pharmacokinetic program provides the necessary data to support an Investigational New Drug (IND) application and is fundamental for the safe and effective progression of a drug candidate into clinical development. texilajournal.com

Analytical Methodologies for Methyl 2 Phenylbutyl Amine Research

Advanced Chromatographic Techniques

Chromatographic methods are fundamental to the separation and analysis of methyl(2-phenylbutyl)amine from complex matrices and for the assessment of its purity. Liquid chromatography and high-performance liquid chromatography are particularly powerful tools in this regard.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS/MS workflow, the sample is first injected into an LC system where this compound is separated from other components based on its physicochemical properties, such as polarity and size. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are fragmented. By monitoring specific precursor-to-product ion transitions, a highly selective and quantitative analysis can be achieved. While specific LC-MS/MS methods for this compound are not extensively documented in publicly available literature, the general principles applied to related phenethylamine (B48288) compounds are applicable.

Table 1: Representative LC-MS/MS Parameters for Phenethylamine Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ of this compound |

| Product Ions | Specific fragments resulting from collision-induced dissociation |

This table presents typical parameters based on the analysis of structurally similar compounds and serves as a general guideline.

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. By using a suitable stationary phase and mobile phase, impurities can be effectively separated and quantified. For the determination of enantiomeric purity, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of this compound, leading to their separation.

The choice of the chiral stationary phase is critical and often involves polysaccharide-based selectors like cellulose (B213188) or amylose (B160209) derivatives. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector.

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Mass spectrometry provides information about the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like phenethylamines. In GC-MS, the sample is vaporized and separated on a gas chromatography column before being detected by a mass spectrometer. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification. For (S)-3-Methyl-2-phenylbutylamine, a structural isomer, GC-MS data is available and provides a reference for the expected fragmentation of related compounds.

Infrared (IR) spectroscopy can also be used to identify the functional groups present in the molecule.

Methods for Isomeric Discrimination and Differentiation

Distinguishing between the structural isomers of this compound is a significant analytical challenge due to their identical molecular weights and often similar chromatographic and spectroscopic properties.

Derivatization is a chemical modification of the analyte to improve its analytical properties. For amines like this compound, derivatization can enhance volatility for GC analysis, improve chromatographic peak shape, and increase detector response. Crucially, chiral derivatizing agents can be used to separate enantiomers on a non-chiral column.

The primary amine group of this compound can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like GC or HPLC. Common chiral derivatizing agents for amines include Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and N-trifluoroacetyl-L-prolyl chloride (TPC).

Table 2: Common Derivatizing Agents for Amines

| Derivatizing Agent | Functional Group Targeted | Purpose |

|---|---|---|

| Trifluoroacetic anhydride (B1165640) (TFAA) | Amine | Increases volatility for GC |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Hydroxyl | Silylation for GC analysis |

| Mosher's acid chloride | Amine | Chiral derivatization for enantiomeric separation |

While electron ionization (EI) mass spectra of structural isomers can be very similar, subtle differences in fragmentation patterns can sometimes be used for differentiation. The relative abundances of specific fragment ions may vary depending on the substitution pattern on the aromatic ring or the alkyl chain.

Tandem mass spectrometry (MS/MS) can provide more detailed structural information. By selecting the molecular ion of an isomer and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. Differences in these MS/MS spectra can be used to distinguish between isomers. High-resolution mass spectrometry (HRMS) can also be employed to determine the elemental composition of fragment ions, aiding in the identification of isomeric structures.

Future Directions in Methyl 2 Phenylbutyl Amine Research

Development of Novel and Sustainable Synthetic Routes

The chemical synthesis of chiral amines, including Methyl(2-phenylbutyl)amine, is an area ripe for innovation, with a strong emphasis on developing sustainable and efficient methodologies. Traditional synthetic approaches often rely on harsh reagents and generate significant waste. Future research will likely focus on "green chemistry" alternatives that are both environmentally friendly and economically viable.

One of the most promising future directions is the expanded use of biocatalysis . Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer highly selective and environmentally benign routes to chiral amines. The application of these enzymes could enable the synthesis of specific enantiomers of this compound with high purity, avoiding the need for classical resolution techniques which are inherently inefficient. Research in this area would involve screening for novel enzymes with activity towards the specific ketone precursor of this compound or engineering existing enzymes to enhance their catalytic efficiency and substrate scope.

| Synthetic Approach | Key Advantages | Future Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, process optimization. |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Development of new catalysts, expansion of reaction scope. |

| Flow Chemistry | Improved safety and scalability, precise reaction control. | Integration with catalytic systems, process intensification. |

| Chemoenzymatic Synthesis | Combines the advantages of chemical and enzymatic steps. | Design of efficient multi-step synthetic sequences. |

Expansion of Applications in Advanced Asymmetric Catalysis

Chiral amines are fundamental components in the field of asymmetric catalysis, serving as chiral auxiliaries, ligands for metal catalysts, or as organocatalysts themselves. While the direct application of this compound in this context is not yet extensively documented, its structural features suggest significant potential.

Future research will likely explore the use of this compound as a chiral auxiliary . In this role, it would be temporarily attached to a substrate molecule to direct the stereochemical outcome of a subsequent reaction. Its effectiveness in controlling facial selectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions would be a key area of investigation. The ease of attachment and subsequent removal of the auxiliary group would be a critical factor in its practical application.

Furthermore, this compound and its derivatives could be developed as chiral ligands for transition metal catalysts. The nitrogen atom can coordinate to a metal center, and the chiral backbone can create a chiral environment that influences the stereoselectivity of the catalyzed reaction. Research would focus on synthesizing a variety of ligands derived from this compound and evaluating their performance in important catalytic transformations like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Finally, the potential of this compound to act directly as an organocatalyst will be an exciting avenue of exploration. Chiral primary and secondary amines can catalyze a range of reactions, and the specific steric and electronic properties of this compound could lead to novel reactivity and selectivity.

| Catalytic Application | Potential Role of this compound | Key Research Questions |

| Chiral Auxiliary | Directing group for stereoselective synthesis. | Diastereoselectivity in various reactions, ease of cleavage. |

| Chiral Ligand | Formation of chiral metal complexes for catalysis. | Enantioselectivity in asymmetric hydrogenation, C-C bond formation. |

| Organocatalysis | Direct catalyst for asymmetric transformations. | Efficacy in Mannich, Michael, and aldol reactions. |

Deeper Structural Activity Relationship Investigations for Targeted Modulations

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the design of new therapeutic agents. For this compound, which is structurally related to known psychoactive compounds like phenethylamines, a thorough investigation of its structure-activity relationship (SAR) is crucial.

Future research will involve the synthesis and biological evaluation of a library of analogs of this compound . These analogs would feature systematic modifications to different parts of the molecule, such as:

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups to probe the effect on receptor binding and functional activity.

Alterations to the alkyl chain: Varying the length and branching of the butyl group to understand the impact of steric bulk on activity.

Modification of the methylamino group: Exploring the effect of different N-alkyl and N-aryl substituents on potency and selectivity.

These analogs would be screened against a panel of biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin (B10506) and dopamine (B1211576) receptors, which are common targets for phenethylamine-like molecules. The data generated from these studies would allow for the development of a comprehensive SAR model, which could then be used to design new compounds with specific and targeted biological activities. For example, it may be possible to design an analog with high affinity for a particular receptor subtype, potentially leading to a more selective therapeutic effect with fewer side effects.

| Structural Modification | Potential Impact on Biological Activity | Example Research Goal |

| Phenyl Ring Substitution | Alteration of electronic properties and receptor interactions. | Enhance selectivity for a specific serotonin receptor subtype. |

| Alkyl Chain Variation | Modification of lipophilicity and steric hindrance. | Optimize blood-brain barrier penetration. |

| N-Substituent Modification | Influence on receptor binding affinity and functional efficacy. | Convert an agonist into an antagonist. |

Exploration of Undiscovered Biological Roles and Interactions within Biological Systems

The biological effects of this compound are largely unexplored. Based on its structural similarity to other phenethylamines, it is plausible that it may interact with various biological systems. Future research should focus on a systematic evaluation of its pharmacological and physiological effects.

Initial studies would likely involve in vitro screening to identify potential biological targets. This could include binding assays for a wide range of receptors, ion channels, and enzymes. Any identified interactions would then be further characterized through functional assays to determine whether the compound acts as an agonist, antagonist, or modulator.

Following in vitro characterization, in vivo studies in animal models would be necessary to understand the compound's effects on whole organisms. These studies could investigate a range of potential activities, including effects on the central nervous system (e.g., locomotor activity, anxiety, cognition), the cardiovascular system, and metabolic processes. The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would also be a critical area of investigation. Understanding the metabolic fate of this compound is essential for predicting its potential for drug-drug interactions and for identifying any potentially active or toxic metabolites.

The exploration of these undiscovered biological roles could reveal novel therapeutic applications for this compound or its derivatives. For example, it could potentially serve as a scaffold for the development of new treatments for neurological or psychiatric disorders.

| Area of Investigation | Methodology | Potential Outcomes |

| Target Identification | In vitro receptor binding and enzyme inhibition assays. | Discovery of novel molecular targets. |

| Functional Characterization | Cellular and tissue-based functional assays. | Determination of agonist/antagonist/modulatory activity. |

| In Vivo Pharmacology | Animal models of disease. | Elucidation of physiological and behavioral effects. |

| Metabolism and Pharmacokinetics | In vitro and in vivo ADME studies. | Understanding of the compound's fate in the body. |

Q & A

Q. What are the common synthetic routes for Methyl(2-phenylbutyl)amine and its derivatives?

this compound can be synthesized via alkylation of primary amines with halogenated precursors or reductive amination of ketones. For derivatives like amine-functionalized adsorbents, wet impregnation (e.g., methyl diethanol amine on mesoporous carbon) is widely used to introduce amine groups onto porous supports . Optimization of reaction conditions (e.g., solvent, temperature, and amine concentration) is critical for yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FTIR : Identifies functional groups (e.g., O-H at ~3395 cm⁻¹ and C-N at ~1031 cm⁻¹) .

- Elemental Analysis : Quantifies nitrogen content (e.g., 23 wt.% increase after amine impregnation) .

- BET Surface Area Analysis : Measures pore structure changes (e.g., 43% reduction in surface area post-impregnation due to pore filling) .

Q. What are the primary research applications of this compound in materials science?

Its derivatives are used in CO₂ capture via chemisorption. For example, methyl diethanol amine-impregnated mesoporous carbon achieves 2.63 mmol CO₂/g adsorption capacity, outperforming unmodified carbon by 64% . Applications extend to gas separation and catalytic support systems .

Q. What biological activities are associated with structurally similar phenylalkylamines?

Analogous compounds like (2-phenylpropyl)amines exhibit antihypotensive and cardiovascular effects via sympathomimetic activity, targeting adrenergic receptors . In vivo studies require pharmacokinetic profiling (e.g., metabolism pathways, bioavailability) to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize amine group concentration in adsorbents for enhanced CO₂ capture?

Balancing amine loading and pore accessibility is key. For instance, 43 wt.% methyl diethanol amine on mesoporous carbon maximizes CO₂ adsorption (2.63 mmol/g) despite reduced surface area (356.6 → 203.2 m²/g). Excess amine clogs pores, while insufficient loading limits active sites .

Q. How to address contradictions between surface area reduction and increased CO₂ adsorption in amine-impregnated materials?

Adsorption capacity depends on chemical interactions (amine-CO₂ carbamate formation) rather than physical surface area. For example, aMDEA-MC achieves higher capacity (2.63 mmol/g) than unmodified carbon (1.60 mmol/g) due to amine reactivity, despite a 43% surface area loss .

Q. What computational methods predict the interaction between this compound and CO₂?

Density Functional Theory (DFT) models simulate amine-CO₂ binding energies, while molecular dynamics assess diffusion in porous matrices. AI-driven synthesis planning (e.g., retrosynthetic analysis) can optimize ligand-metal complexes for catalytic applications .

Q. How to design in vivo studies to assess the pharmacokinetics of this compound derivatives?

- Radiolabeling : Track distribution using ¹⁴C-labeled analogs.

- LC-MS : Quantify metabolites in plasma/tissue.

- Dose-Response : Evaluate toxicity thresholds and receptor binding affinity .

Q. What strategies improve the hydrolytic stability of this compound in aqueous environments?

- Structural Modifications : Introduce hydrophobic substituents (e.g., methyl groups) to reduce water accessibility.

- Encapsulation : Embed amines in silica or polymer matrices to shield from hydrolysis .

Q. What safety protocols are essential when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.